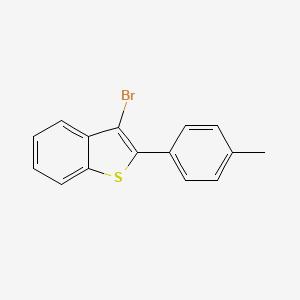
3-Bromo-2-(4-methylphenyl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(4-methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a bromine atom at the 3-position and a 4-methylphenyl group at the 2-position of the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. In this case, 3-bromo-1-benzothiophene can be coupled with 4-methylphenylboronic acid under the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-methylphenyl)-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, leading to the formation of corresponding ketones or alcohols.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated product.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenyl derivatives if phenyl nucleophiles are used.
Oxidation: Major products include ketones or alcohols at the benzylic position.
Reduction: The major product is the hydrogenated benzothiophene derivative.
Scientific Research Applications
3-Bromo-2-(4-methylphenyl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiophene: Lacks the bromine atom and the methyl group, making it less reactive in certain substitution reactions.
3-Bromo-1-benzothiophene: Lacks the 4-methylphenyl group, which affects its reactivity and applications.
4-Methylphenylboronic acid: Used as a precursor in the synthesis of 3-Bromo-2-(4-methylphenyl)-1-benzothiophene.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications .
Properties
CAS No. |
138254-23-6 |
|---|---|
Molecular Formula |
C15H11BrS |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
3-bromo-2-(4-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H11BrS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3 |
InChI Key |
GOAJYXBQZUALDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
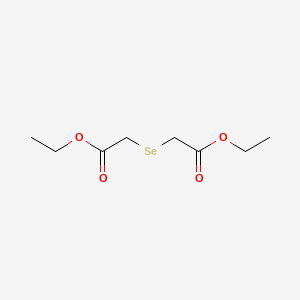

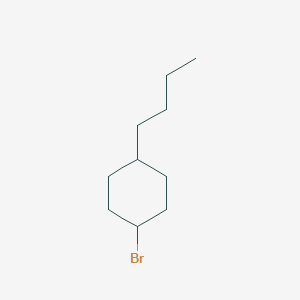
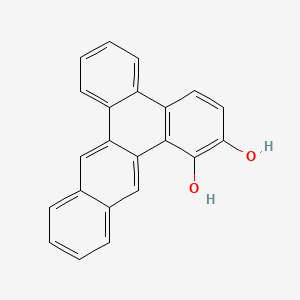


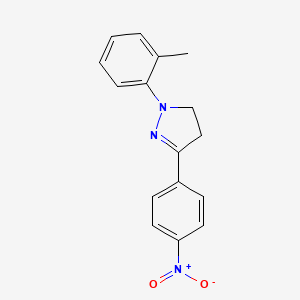

![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

